1-Ethynyl-4-pentylbenzene
Overview
Description
1-Ethynyl-4-pentylbenzene is an organic compound with the molecular formula C13H16. It is a member of the benzene family, characterized by a benzene ring substituted with an ethynyl group at the first position and a pentyl group at the fourth position. This compound is a colorless to pale yellow liquid with a density of 0.885 g/mL at 25°C and a boiling point of 172°C .
Preparation Methods
1-Ethynyl-4-pentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using potassium carbonate . This method typically involves the following steps:
Reaction with Trimethylsilylacetylene:
p-Pentylbromobenzene or p-pentyliodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected intermediate.Deprotection: The trimethylsilyl group is removed using potassium carbonate, yielding this compound.
Chemical Reactions Analysis
1-Ethynyl-4-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Hydrogenation: The ethynyl group can be hydrogenated to form the corresponding alkane. This reaction typically requires a metal catalyst such as palladium or platinum.
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and ozone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-4-pentylbenzene has several scientific research applications, including:
Material Science: It is used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polyacetylenes with unique thermal and chiro-optical properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-pentylbenzene is primarily related to its chemical reactivity. The ethynyl group can participate in various reactions, such as coupling reactions and polymerization, which are facilitated by the presence of catalysts.
Comparison with Similar Compounds
1-Ethynyl-4-pentylbenzene can be compared with other similar compounds, such as:
1-Butyl-4-ethynylbenzene: Similar in structure but with a butyl group instead of a pentyl group.
4-Ethynylbiphenyl: Contains an additional phenyl ring, making it more complex.
4-Ethynylanisole: Contains a methoxy group instead of a pentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.
Properties
IUPAC Name |
1-ethynyl-4-pentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNXGIUUTWIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379403 | |
Record name | 1-Ethynyl-4-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-10-8 | |
Record name | 4-Pentylphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-pentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pent-1-yl)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of bulky side groups, like the pentyl group in 1-ethynyl-4-pentylbenzene, affect the properties of polyacetylenes?
A1: Research suggests that bulky side groups in polyacetylenes, such as the pentyl group in poly(this compound) (PEPB), significantly improve their thermal stability []. This is attributed to the steric hindrance provided by these groups, which hinders the close packing of polymer chains and increases the energy required for thermal degradation. Furthermore, the study indicated that increasing the bulkiness of the side groups also enhances the char-forming tendency of these polymers []. This is beneficial for applications requiring materials with high thermal resistance.
Q2: Can the chirality of the solvent influence the conformation of polyacetylenes synthesized from monomers like this compound?
A2: Interestingly, studies have shown that polyacetylenes with bulky side groups, including PEPB, can adopt a helical configuration when dissolved in chiral solvents like α (-)pinene and α (+)pinene []. This conformational change is evidenced by the observed changes in the specific optical rotation of the chiral solvent upon dissolving the polymer, a phenomenon not observed with non-polymeric compounds like toluene or atactic polystyrene []. This suggests a unique interaction between the chiral solvent and the polymer, inducing a preferred helical sense in the polymer backbone.
Q3: Can this compound be used to create light-emitting polymers?
A3: Yes, this compound has been utilized as a co-monomer in the synthesis of light-emitting poly(phenylacetylene)s []. Researchers successfully copolymerized this compound with 9-(4-ethynylphenyl)carbazole (CzPA) to create polymers with pendant carbazole groups []. These polymers exhibited fluorescence originating from the carbazole units, highlighting the potential of using this compound in the design of luminescent materials [].
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